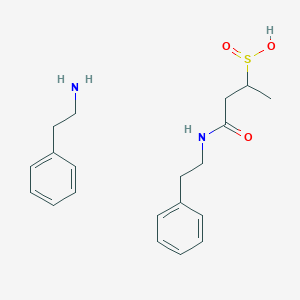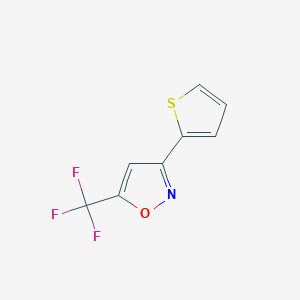
3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole
Overview
Description
3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole is a useful research compound. Its molecular formula is C8H4F3NOS and its molecular weight is 219.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications :
- Thiophene-quinoline derivatives, including those with isoxazole groups, have been synthesized and evaluated for anticancer activity. Notably, derivatives have shown cytotoxic effects against various human cancer cell lines, such as liver (HepG-2), colon (HCT-116), cervical (HeLa), and breast (MCF-7) cancers. These compounds have also been assessed for their ability to inhibit enzymes like EGFR-TK and Topo II, and some showed promising results in cell cycle arrest analysis and apoptosis assay on MCF-7 cells (Othman et al., 2019).
- Isoxazole derivatives, including those with thiophene groups, have shown antiproliferative properties in cancer cell lines. For instance, a specific derivative demonstrated considerable inhibition of proliferation in breast adenocarcinoma cells (MCF7) and cervical cancer cells (HeLa), inducing apoptosis and downregulation of estrogen receptor expression in DMBA-induced mammary tumors in rats (Ananda et al., 2016).
Synthesis and Structural Analysis :
- Research has focused on synthesizing various isoxazole and pyrazole compounds incorporating trifluoromethyl groups, analyzing their structures, and assessing their potential applications. For example, studies on isoxazole and pyrazole formation by reacting trifluoromethyl-substituted anilines with oxime and hydrazone dianions have been conducted (Strekowski & Lin, 1997).
Potential as Herbicides :
- Certain compounds with a trifluoromethyl-isoxazole structure have been evaluated for their herbicidal activities. For example, N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea has demonstrated significant inhibitory activity against certain plant species, indicating its potential as a herbicide (Fu-b, 2014).
Electroluminescent Properties :
- Thiophene derivatives have been investigated for their electroluminescent properties. For example, a study on star-shaped single-polymer systems with simultaneous RGB emission involving thiophene derivatives indicated potential applications in electroluminescence (Liu et al., 2016).
Antimicrobial Activity :
- Some studies have explored the antimicrobial activity of isoxazole derivatives. For instance, compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties were synthesized and showed promising antibacterial and antifungal activities (Mabkhot et al., 2017).
Future Directions
Thiophene derivatives, including 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole, have shown important pharmacological activities and find large application in material science and in coordination chemistry . Future research may focus on developing efficient and selective syntheses of thiophene derivatives by cyclization of readily available S-containing alkyne substrates .
Properties
IUPAC Name |
3-thiophen-2-yl-5-(trifluoromethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)7-4-5(12-13-7)6-2-1-3-14-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQUPXBKYCKHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352954 | |
| Record name | 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-89-1 | |
| Record name | 3-(2-Thienyl)-5-(trifluoromethyl)isoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


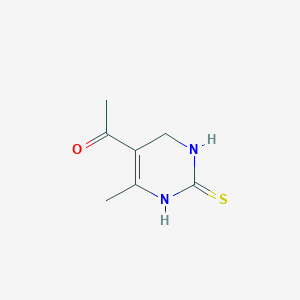

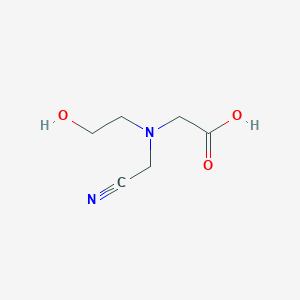
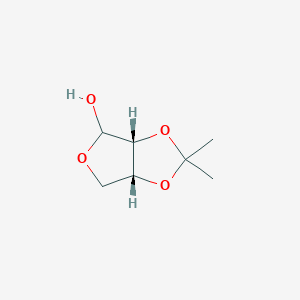
![(R)-(-)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B62285.png)

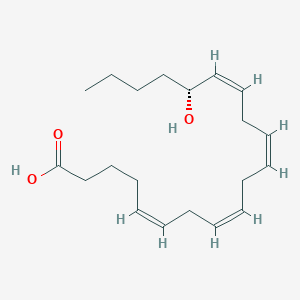
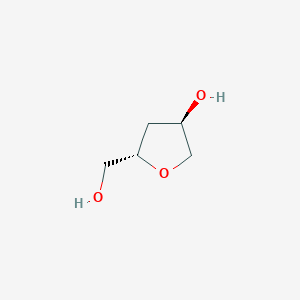
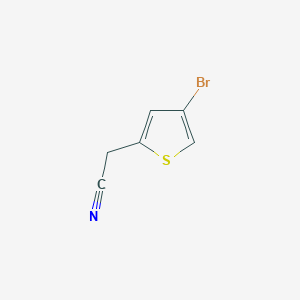



![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B62302.png)
